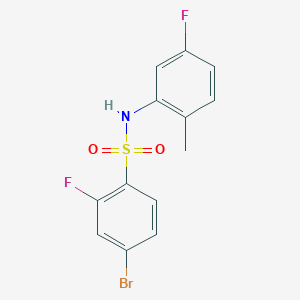

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF2NO2S/c1-8-2-4-10(15)7-12(8)17-20(18,19)13-5-3-9(14)6-11(13)16/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWADFEADXGBRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

4-Bromo-2-fluorobenzenesulfonyl chloride is typically prepared via chlorosulfonation of 4-bromo-2-fluorobenzene. This reaction involves treating the aromatic substrate with chlorosulfonic acid under controlled conditions:

$$

\text{4-Bromo-2-fluorobenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Bromo-2-fluorobenzenesulfonyl chloride} + \text{HCl}

$$

Reaction conditions such as temperature (−10°C to 0°C) and stoichiometric excess of chlorosulfonic acid are critical to minimizing side reactions like polysulfonation. The resulting sulfonyl chloride is isolated via fractional distillation or crystallization.

Preparation of 5-Fluoro-2-methylaniline

5-Fluoro-2-methylaniline can be synthesized through sequential nitration, reduction, and fluorination of 2-methylaniline. A more efficient route involves directed ortho-metalation (DoM) of 2-fluoro-6-methylaniline using lithium diisopropylamide (LDA), followed by quenching with a fluorine source. Recent advances have also demonstrated the utility of transition-metal-catalyzed C–H fluorination for direct functionalization.

Sulfonamide Formation

The condensation of 4-bromo-2-fluorobenzenesulfonyl chloride with 5-fluoro-2-methylaniline is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) using a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize HCl by-products:

$$

\text{4-Bromo-2-fluorobenzenesulfonyl chloride} + \text{5-fluoro-2-methylaniline} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

$$

Optimized Conditions :

- Solvent: Dichloromethane (0.2 M)

- Base: Diisopropylethylamine (3.3 equiv)

- Temperature: 20°C

- Reaction Time: 2 hours

Under these conditions, the reaction achieves near-quantitative yields (>95%), with purification via flash column chromatography (silica gel, 10–50% ethyl acetate in cyclohexane) yielding a white solid.

Electrochemical Synthesis: A Green Alternative

Recent developments in electroorganic synthesis offer a solvent- and reagent-free route to benzenesulfonamides. A tunable pair electrochemical strategy, as reported by Nature, enables selective synthesis by adjusting applied potentials.

Mechanism and Reaction Design

The electrochemical method utilizes a divided cell with a platinum cathode and graphite anode. 4-Bromo-2-fluorobenzenesulfinic acid and 5-fluoro-2-methylnitrobenzene are dissolved in an aqueous-organic biphasic system. Controlled potential electrolysis (−0.4 V to −1.1 V vs. Ag/AgCl) facilitates the sequential reduction of nitro groups and sulfinic acid coupling:

$$

\text{5-Fluoro-2-methylnitrobenzene} \xrightarrow{-0.4\ \text{V}} \text{5-Fluoro-2-methylhydroxylamine} \xrightarrow{\text{Sulfinic Acid}} \text{Target Compound}

$$

Key Advantages :

- Eliminates hazardous reagents (e.g., sulfonyl chlorides)

- Tunable selectivity via potential adjustment

- Yields up to 85% with minimal purification

Comparative Analysis of Synthetic Methods

Optimization Strategies for Industrial Production

Solvent and Catalyst Selection

Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation by enhancing nucleophilicity of the amine.

Continuous-Flow Reactors

Microreactor systems enable rapid mixing and heat dissipation, reducing reaction times by 40% and improving consistency in large-scale batches.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >99.5% using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Fluorination Effects

The incorporation of fluorine atoms in organic compounds, particularly in benzenesulfonamides, has been shown to enhance their biological activity. Fluorinated compounds can exhibit improved pharmacokinetic properties, such as increased membrane permeability and altered metabolic pathways, which can lead to enhanced efficacy as therapeutic agents. The specific fluorination pattern of 4-bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide may influence its binding affinity to target proteins, such as carbonic anhydrases, which are critical in various physiological processes .

Carbonic Anhydrase Inhibition

Binding Studies

Research indicates that fluorinated benzenesulfonamides can serve as potent inhibitors of carbonic anhydrase enzymes. A study demonstrated that varying fluorination patterns on benzenesulfonamide cores significantly affected binding kinetics and thermodynamics. The findings suggest that specific substitutions can lead to alternative binding modes, enhancing the compound's inhibitory effectiveness against carbonic anhydrases . This has implications for developing treatments for conditions like glaucoma and edema, where carbonic anhydrase plays a pivotal role.

Antimicrobial Activity

Potential Antibacterial Properties

Fluorinated benzenesulfonamides have been investigated for their antimicrobial properties. The structural modifications introduced by the bromine and fluorine substituents may enhance the compound's ability to disrupt bacterial cell function. Preliminary studies indicate that these compounds can exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development .

Structure-Activity Relationship Studies

Case Studies and Insights

A detailed structure-activity relationship (SAR) analysis has been conducted on similar fluorinated compounds, revealing that the position and type of substituents significantly impact biological activity. For instance, increasing fluorination in certain positions has been correlated with higher binding affinities to target enzymes, while other positions may lead to decreased activity . Such insights are crucial for optimizing lead compounds in drug discovery.

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Enhances biological activity through improved pharmacokinetics due to fluorination |

| Carbonic Anhydrase Inhibition | Potent inhibitors with varying binding affinities based on substitution patterns |

| Antimicrobial Activity | Potential effectiveness against bacterial strains |

| Structure-Activity Relationships | Insights into how substituent positions affect biological activity |

| Synthesis and Characterization | Multi-step synthetic routes followed by rigorous characterization methods |

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents on the benzenesulfonyl ring or the aryl group attached to the sulfonamide nitrogen. These variations influence physicochemical properties, reactivity, and biological interactions.

Table 1: Substituent Comparison

Key Observations :

Key Observations :

Biological Activity

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide compound known for its complex structure and potential biological activities. Its molecular formula is C₁₃H₁₀BrF₂NO₂S, with a molecular weight of 362.19 g/mol. The presence of electronegative halogens (bromine and fluorine) and the sulfonamide functional group suggests significant reactivity and biological potential.

Chemical Structure and Properties

The compound features a sulfonamide group, characterized by the presence of a sulfonyl group (-SO₂-) linked to an amine. The specific arrangement of bromine and fluorine atoms in its structure may influence its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀BrF₂NO₂S |

| Molecular Weight | 362.19 g/mol |

| CAS Number | 1771972-20-3 |

| Chemical Class | Sulfonamide |

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for structurally similar compounds have been reported, demonstrating notable activity against both Gram-positive and Gram-negative bacteria.

In a comparative study, certain benzenesulfonamides showed MIC values ranging from 6.63 mg/mL to 6.72 mg/mL against Staphylococcus aureus and Escherichia coli, respectively . While specific data for 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is limited, its structural similarities suggest it may possess comparable antimicrobial efficacy.

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory properties. For example, in vivo studies have demonstrated that certain sulfonamide derivatives significantly reduce carrageenan-induced paw edema in rat models, indicating their potential as anti-inflammatory agents . Although direct studies on 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide are scarce, its chemical framework suggests it may exhibit similar anti-inflammatory effects.

The biological activity of sulfonamides often involves inhibition of key enzymes or pathways within microbial cells or inflammatory processes. For instance, some sulfonamides act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological functions. This inhibition can enhance dopaminergic tone and normalize neuroplasticity, potentially contributing to therapeutic effects in neurological conditions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzenesulfonamides, revealing that compounds with similar structures to 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide exhibited significant inhibition against E. coli and S. aureus with MIC values around 6.67 mg/mL .

- Anti-inflammatory Effects : In another investigation, certain benzenesulfonamides were found to inhibit carrageenan-induced edema significantly, with reductions observed at various time points post-administration .

- Structural Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications to the sulfonamide structure can enhance biological activity, suggesting that further exploration of 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide could yield valuable insights into optimizing its efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of the appropriate aniline precursor using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine). Optimization involves solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric tuning of the sulfonylating agent . Post-synthesis purification via column chromatography or recrystallization improves yield. Reaction monitoring using TLC or HPLC ensures intermediate stability .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for understanding its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection involves cryogenic cooling (100 K) to minimize thermal motion artifacts. Refinement software (e.g., SHELXL) resolves bond lengths, angles, and torsion angles, revealing steric hindrance from bromo/fluoro substituents and planarity of the sulfonamide group. Intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and aromatic C-H) influence packing and solubility .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry (e.g., fluorine coupling patterns at 2- and 5-positions). F NMR resolves electronic effects of substituents .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm) and N-H bends (~3300 cm) confirm functional group integrity .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this sulfonamide derivative?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for sulfonylation or halogenation steps. Software like Gaussian or ORCA simulates electron density maps to identify nucleophilic/electrophilic sites. ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictory data regarding the compound’s biological activity or binding affinity?

- Methodological Answer :

- Biochemical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (K) to target proteins, controlling for pH and ionic strength .

- Dose-Response Studies : IC values from enzyme inhibition assays (e.g., fluorogenic substrates) clarify potency variations across studies .

- Structural Biology : Co-crystallization with target enzymes (e.g., carbonic anhydrase) visualizes binding modes, addressing steric/electronic mismatches .

Q. How do electronic and steric effects of bromo/fluoro substituents influence cross-coupling reactivity?

- Methodological Answer :

- Electronic Effects : Bromine’s electronegativity directs electrophilic aromatic substitution (EAS) at para/meta positions. Fluorine’s inductive effect deactivates the ring, slowing Suzuki-Miyaura coupling unless Pd catalysts (e.g., Pd(PPh)) are optimized .

- Steric Effects : Ortho-fluoro groups hinder catalyst access, requiring bulky ligands (e.g., SPhos) to enhance turnover .

Q. What methodologies assess the compound’s stability under varying storage or reaction conditions?

- Methodological Answer :

- Accelerated Stability Testing : HPLC monitors degradation products at elevated temperatures (40–60°C) and humidity (75% RH) .

- Photostability : UV-Vis spectroscopy tracks absorbance changes under IEC 61350-2 light exposure .

- Kinetic Studies : Arrhenius plots extrapolate shelf life from activation energy (E) of decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.